
1-(2-Methoxyphenyl)ethane-1,2-diaminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyphenyl)ethane-1,2-diaminedihydrochloride is an organic compound with the molecular formula C9H14N2O. It is a derivative of ethane-1,2-diamine, where one of the hydrogen atoms is replaced by a 2-methoxyphenyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)ethane-1,2-diaminedihydrochloride can be synthesized through a multi-step process. One common method involves the reaction of 2-methoxybenzaldehyde with ethylenediamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. The final product is often obtained in high purity through a combination of distillation and crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methoxyphenyl)ethane-1,2-diaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imines or amides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions often require catalysts and elevated temperatures.
Major Products Formed:
Oxidation: Imines, amides
Reduction: Amines
Substitution: Substituted diamines
Aplicaciones Científicas De Investigación
1-(2-Methoxyphenyl)ethane-1,2-diaminedihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxyphenyl)ethane-1,2-diaminedihydrochloride involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property is exploited in various applications, including catalysis and metal ion sequestration. Additionally, the compound’s amino groups can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity.
Comparación Con Compuestos Similares
1-(2-Methoxyphenyl)ethane-1,2-diaminedihydrochloride can be compared with other similar compounds such as:
Ethylenediamine: A simpler diamine without the methoxyphenyl group, used widely in chemical synthesis and as a chelating agent.
1,2-Diaminopropane: Similar to ethylenediamine but with an additional methyl group, offering different steric and electronic properties.
2-Methoxyphenylamine: Contains the methoxyphenyl group but lacks the ethane-1,2-diamine backbone, used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its combination of the methoxyphenyl group and the ethane-1,2-diamine backbone, providing distinct reactivity and applications compared to its analogs.
Propiedades
Fórmula molecular |
C9H16Cl2N2O |
|---|---|
Peso molecular |
239.14 g/mol |
Nombre IUPAC |
1-(2-methoxyphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-12-9-5-3-2-4-7(9)8(11)6-10;;/h2-5,8H,6,10-11H2,1H3;2*1H |
Clave InChI |
WUCSBTHJDCNMSI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(CN)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




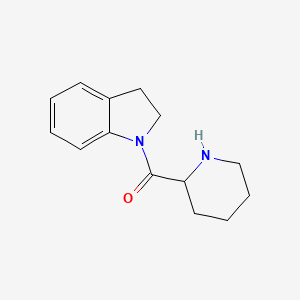
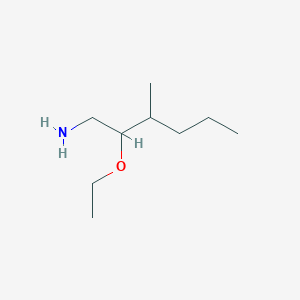
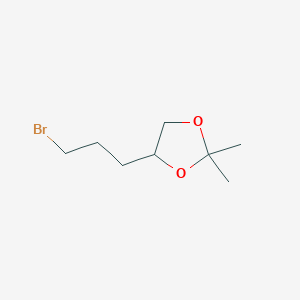

![2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenylethan-1-one hydrochloride](/img/structure/B13571338.png)


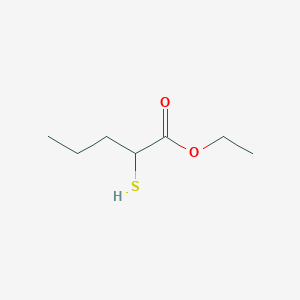
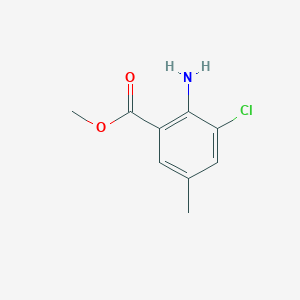
![4-[(Tert-butyldimethylsilyl)oxy]pentanoicacid](/img/structure/B13571356.png)


